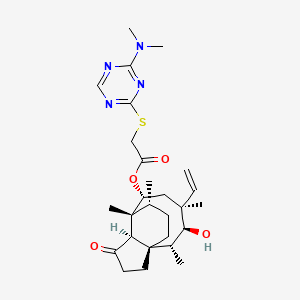
Antimicrobial agent-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimicrobial agent-26 is a synthetic compound designed to inhibit the growth of or kill microorganisms. It is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in combating infections and preventing the spread of diseases, especially in medical and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-26 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Antimicrobial agent-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of hydrogen or loss of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions often result in the formation of new carbon-halogen or carbon-nitrogen bonds .
Scientific Research Applications
Antimicrobial agent-26 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand the effects of antimicrobial agents on various microorganisms.
Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also used in developing new antimicrobial therapies.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination .
Mechanism of Action
The mechanism of action of antimicrobial agent-26 involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific molecular pathways, such as the synthesis of cell wall components or protein synthesis, thereby inhibiting the growth and proliferation of the microorganisms. The compound may also generate reactive oxygen species that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Flavonoids: Plant-derived compounds with antimicrobial properties.
Gallium-based Compounds: Mimic iron and disrupt bacterial metabolism.
Sulfonamides: Synthetic antimicrobial agents that inhibit folate synthesis
Uniqueness of Antimicrobial Agent-26: this compound stands out due to its broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its synthetic nature allows for structural modifications to enhance its efficacy and reduce resistance development. Additionally, it has shown promising results in both in vitro and in vivo studies, making it a potential candidate for new antimicrobial therapies .
Properties
Molecular Formula |
C27H40N4O4S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[4-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C27H40N4O4S/c1-8-25(4)13-19(35-20(33)14-36-24-29-15-28-23(30-24)31(6)7)26(5)16(2)9-11-27(17(3)22(25)34)12-10-18(32)21(26)27/h8,15-17,19,21-22,34H,1,9-14H2,2-7H3/t16-,17+,19-,21+,22+,25-,26+,27+/m1/s1 |
InChI Key |
PSVPMGVJHFKSEW-AMADDWLHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















